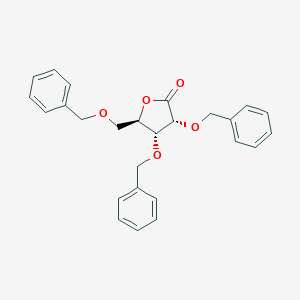

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

Vue d'ensemble

Description

La 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone est un composé organique largement utilisé comme intermédiaire de synthèse en chimie des glucides. Sa formule moléculaire est C26H26O5, et sa masse moléculaire est de 418,49 g/mol . Ce composé se caractérise par sa forme protégée, où les groupes benzyles protègent les fonctionnalités hydroxyle, permettant des réactions sélectives aux sites réactifs restants de la molécule de sucre .

Applications De Recherche Scientifique

La 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone est largement utilisée en recherche scientifique, notamment dans :

Biologie : Dans l'étude du métabolisme des glucides et des interactions enzymatiques.

Médecine : Comme précurseur dans la synthèse de médicaments antiviraux, comme le Remdesivir.

Industrie : Dans la production de produits chimiques fins et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone implique son rôle d'intermédiaire protégé. Les groupes benzyles protègent les fonctionnalités hydroxyle, permettant des réactions sélectives à d'autres sites. Cette spécificité est cruciale dans la synthèse d'oligosaccharides complexes, où un contrôle précis de la formation de liaisons glycosidiques est nécessaire . La forme protégée du composé garantit que les réactions se produisent uniquement aux positions souhaitées, facilitant la construction par étapes de molécules plus grandes.

Composés similaires :

- Acide 2,3,5-Tri-O-benzyl-D-ribonique-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-xylonolactone

Comparaison : La 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone est unique en raison de sa configuration spécifique et de la protection des groupes hydroxyle par des groupes benzyles. Cela permet des réactions sélectives et un contrôle précis dans les processus de synthèse, ce qui la rend très précieuse en chimie des glucides. Des composés similaires peuvent avoir des configurations ou des groupes protecteurs différents, ce qui entraîne des variations de réactivité et d'application.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone implique généralement la protection des groupes hydroxyle de la D-ribono-1,4-lactone avec des groupes benzyles. Ceci est réalisé par des réactions de benzylation utilisant du chlorure de benzyle en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium . La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) sous reflux.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus suit généralement des voies de synthèse similaires à celles utilisées en laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : La 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Substitution : Les groupes benzyles peuvent être sélectivement éliminés dans des conditions d'hydrogénolyse utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.

Substitution : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur sous pression atmosphérique.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Composés à chaîne carbonée poly-oxygénée.

Substitution : D-ribono-1,4-lactone et alcool benzylique.

Mécanisme D'action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a protected intermediate. The benzyl groups protect the hydroxyl functionalities, allowing for selective reactions at other sites. This specificity is crucial in the synthesis of complex oligosaccharides, where precise control over glycosidic bond formation is necessary . The compound’s protected form ensures that reactions occur only at desired positions, facilitating the stepwise construction of larger molecules.

Comparaison Avec Des Composés Similaires

- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone

- 2,3,5-Tri-O-benzyl-D-xylonolactone

Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-UBFVSLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451513 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-52-5 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?

A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]

Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?

A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []

Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?

A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)